N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 354.47 g/mol. It is categorized under sulfonamides, which are known for their diverse biological activities, including antibacterial and antiviral properties. This compound has garnered attention in scientific research for its potential applications in medicinal chemistry and pharmacology.
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature on synthetic methodologies.
The molecular structure of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide can be represented using various chemical notation systems:
InChI=1S/C17H26N2O4S/c1-6-9-19-14-10-13(18)24(21,22)12(2)3)7-8-15(14)23-11-17(4,5)16(19)20/h7-8,10,12,18H,6,9,11H2,1-5H3
This notation provides a detailed representation of the compound's structure including its connectivity and stereochemistry.
The compound's canonical SMILES representation is CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C
, which further illustrates its structural features.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide can participate in various chemical reactions typical of sulfonamides:
The mechanism of action for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide primarily relates to its interactions with biological targets:
Quantitative data on efficacy and specific targets are often derived from biological assays and pharmacological studies.
The physical properties of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide include:
Chemical properties include:
Relevant data should be confirmed through empirical testing or literature references.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide holds potential applications in several scientific fields:
Continued research is essential to fully understand its potential therapeutic roles and mechanisms of action.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0